
2-((4-Methylthiazol-2-yl)methoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Metiltiazol-2-il)metoxi)benzaldehído es un compuesto químico que pertenece a la clase de los derivados de tiazol. Los tiazoles son compuestos heterocíclicos que contienen átomos de azufre y nitrógeno en un anillo de cinco miembros. Este compuesto en particular se caracteriza por la presencia de un grupo benzaldehído unido a un anillo de tiazol a través de un enlace metoxi.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-((4-Metiltiazol-2-il)metoxi)benzaldehído típicamente implica la reacción de 4-metiltiazol con benzaldehído en presencia de un catalizador adecuado. Un método común implica el uso de una base como el hidróxido de sodio o el carbonato de potasio para facilitar la reacción. La reacción generalmente se lleva a cabo en un disolvente orgánico como etanol o metanol bajo condiciones de reflujo .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar métodos más eficientes y escalables, como la síntesis de flujo continuo. Este enfoque permite un mejor control sobre las condiciones de reacción y puede conducir a mayores rendimientos y pureza. Además, el uso de sistemas automatizados puede reducir la necesidad de intervención manual y mejorar la seguridad.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-((4-Metiltiazol-2-il)metoxi)benzaldehído puede someterse a varias reacciones químicas, que incluyen:
Oxidación: El grupo aldehído se puede oxidar para formar un ácido carboxílico.
Reducción: El grupo aldehído se puede reducir para formar un alcohol primario.
Sustitución: El anillo de tiazol puede sufrir reacciones de sustitución electrofílica, particularmente en la posición C-2.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄) se utilizan típicamente.
Principales Productos Formados
Oxidación: Ácido 2-((4-Metiltiazol-2-il)metoxi)benzoico.
Reducción: Alcohol 2-((4-Metiltiazol-2-il)metoxi)bencílico.
Sustitución: Varios derivados de tiazol sustituidos dependiendo del electrófilo utilizado.
Aplicaciones Científicas De Investigación
Química: Utilizado como intermedio en la síntesis de derivados de tiazol más complejos.
Biología: Investigado por sus propiedades antimicrobianas y antifúngicas.
Medicina: Posible uso como compuesto guía para el desarrollo de nuevos fármacos con actividades anticancerígenas o antivirales.
Industria: Utilizado en la producción de colorantes, biocidas y otros productos químicos especiales
Mecanismo De Acción
El mecanismo de acción de 2-((4-Metiltiazol-2-il)metoxi)benzaldehído no se comprende completamente, pero se cree que implica interacciones con varios objetivos moleculares. El anillo de tiazol puede interactuar con enzimas y proteínas, potencialmente inhibiendo su actividad. Además, el grupo aldehído puede formar enlaces covalentes con sitios nucleofílicos en biomoléculas, lo que lleva a cambios en su función .
Comparación Con Compuestos Similares
Compuestos Similares
- 4-((2-Metiltiazol-4-il)metoxi)benzaldehído
- Ácido 2-((4-Metiltiazol-2-il)metoxi)benzoico
- Alcohol 2-((4-Metiltiazol-2-il)metoxi)bencílico
Singularidad
2-((4-Metiltiazol-2-il)metoxi)benzaldehído es único debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. La presencia del enlace metoxi y el grupo aldehído permite una amplia gama de modificaciones químicas, lo que lo convierte en un intermedio versátil en la química sintética .
Propiedades
Fórmula molecular |
C12H11NO2S |
|---|---|
Peso molecular |
233.29 g/mol |
Nombre IUPAC |
2-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzaldehyde |
InChI |
InChI=1S/C12H11NO2S/c1-9-8-16-12(13-9)7-15-11-5-3-2-4-10(11)6-14/h2-6,8H,7H2,1H3 |
Clave InChI |
FTSGVCVFDLHABE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=N1)COC2=CC=CC=C2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


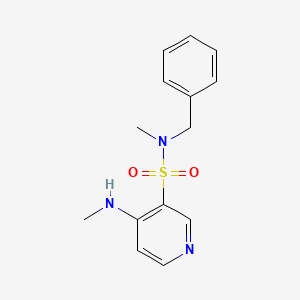


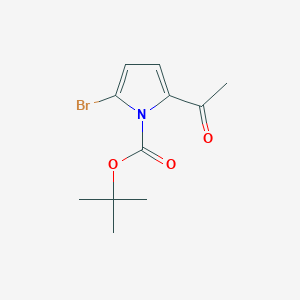

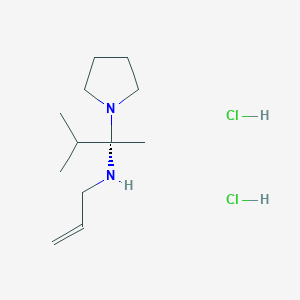


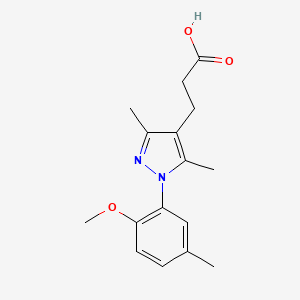

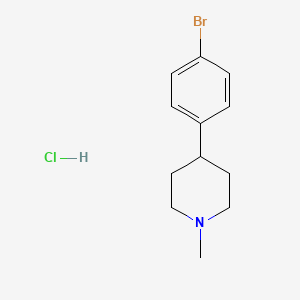

![4-(6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-YL)morpholine](/img/structure/B11813405.png)

